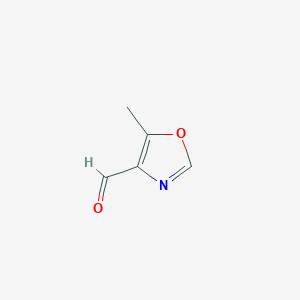

5-Methyl-1,3-oxazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSJREWBZNZGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956118-40-4 | |

| Record name | 5-methyl-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Importance of Oxazole Heterocycles in Chemical Innovation

The oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in the fields of medicinal chemistry and materials science. tandfonline.comtandfonline.comnih.gov The inherent aromaticity and the presence of heteroatoms allow oxazole derivatives to participate in various non-covalent interactions, enabling them to bind effectively to biological targets like enzymes and receptors. tandfonline.comresearchgate.net This has led to the incorporation of the oxazole motif into numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antibiotic, and anticancer properties. researchgate.netalliedacademies.orgnih.gov

Beyond their medicinal applications, oxazoles are crucial intermediates in advanced chemical synthesis. Their structural rigidity and electronic properties make them ideal components for creating complex natural product analogues and functional materials. alliedacademies.org The ability to introduce various substituents onto the oxazole ring allows for the fine-tuning of a molecule's chemical and physical properties, making it a versatile platform for molecular design and engineering. researchgate.net

The Scientific Impetus for Investigating 5 Methyl 1,3 Oxazole 4 Carbaldehyde

The research focus on 5-Methyl-1,3-oxazole-4-carbaldehyde stems from its utility as a highly functionalized synthetic intermediate. nih.govsigmaaldrich.com The aldehyde group at the C4 position is a key reactive handle, readily participating in a variety of chemical transformations such as condensations, oxidations, and reductions. This allows for the facile elaboration of the oxazole (B20620) core into more complex structures.

Investigations into this compound and its analogues, such as 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, are often directed towards the synthesis of novel hybrid molecules. researchgate.netresearchgate.net For instance, the condensation of these aldehydes with other heterocyclic moieties has been explored as a strategy to generate new chemical entities with potential therapeutic applications, including as anticancer agents. researchgate.net The primary rationale for its investigation is, therefore, its role as a pivotal building block, enabling the exploration of new chemical space and the development of structure-activity relationships for newly synthesized compound libraries. nih.gov

A Historical Perspective on Oxazole Chemistry

Established Synthetic Pathways to this compound

The synthesis of this compound and its precursors relies on a combination of classical organic reactions that construct the heterocyclic core and introduce the required functional groups.

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring is the foundational step in the synthesis. Several methods have been established for this purpose, with the Robinson-Gabriel synthesis being a cornerstone reaction.

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.com This reaction typically requires a dehydrating agent such as sulfuric acid or phosphorus pentoxide. chempedia.info For the synthesis of a 5-methyl substituted oxazole, the starting material would be a 2-acylamino-ketone bearing a methyl group adjacent to the ketone functionality. This method is a robust and widely used approach for preparing a variety of 2,5-disubstituted oxazoles. pharmaguideline.com

Another classical approach is the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com In this method, the C2-atom of the resulting oxazole is derived from the aldehyde starting material. Other notable methods include the reaction of α-haloketones with primary amides and the cyclization of intermediates derived from isocyanides and acid chlorides. pharmaguideline.com

More contemporary one-pot syntheses have also been developed. For instance, the van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to construct the oxazole ring, offering a pathway to 4,5-disubstituted oxazoles. organic-chemistry.org

A summary of key cyclization reactions is presented below.

| Reaction Name | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Intramolecular cyclodehydration; versatile for 2,5-disubstituted oxazoles. | wikipedia.orgsynarchive.com |

| From α-Hydroxy Amino Ketones | α-Hydroxy amino ketone, Aldehyde | The aldehyde provides the C2-position of the oxazole ring. | pharmaguideline.com |

| van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde | A one-pot method often used for 4,5-disubstituted oxazoles. | organic-chemistry.org |

Formylation Strategies for the Carbaldehyde Moiety

Once the 5-methyl-oxazole core is established, the next critical step is the introduction of the carbaldehyde group at the C4 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic systems, including oxazoles. wikipedia.orgorganic-chemistry.org

The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.org This electrophilic iminium ion then attacks the electron-rich C4 position of the oxazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. wikipedia.orgtcichemicals.com The reaction is highly reliable for installing a formyl group, and its efficiency is enhanced in electron-rich systems. tcichemicals.com The synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes specifically utilizes such a formylation strategy on a pre-formed 2-aryl-5-methyloxazole intermediate. researchgate.net

Oxidation-Based Preparations of Oxazole Carbaldehydes

An alternative strategy to direct formylation is the oxidation of a pre-installed functional group, such as a hydroxymethyl group, at the C4 position. This two-step approach involves the initial introduction of a C4-hydroxymethyl group followed by its oxidation to the carbaldehyde.

A sequential one-pot method has been developed for the synthesis of 4-(hydroxymethyl)oxazoles from readily available benzamides. researchgate.net The resulting 4-(hydroxymethyl)oxazole can then be subjected to oxidation to yield the corresponding oxazole-4-carbaldehyde. researchgate.net For example, the oxidation of 2-phenyl-4-(hydroxymethyl)oxazole provides 2-phenyloxazole-4-carbaldehyde. researchgate.net This strategy offers a valuable alternative to direct formylation, particularly when the substitution pattern of the oxazole makes direct C4-formylation challenging or unselective.

Novel and Evolving Synthetic Approaches for Oxazole Derivatives

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions. These methods offer high efficiency, selectivity, and functional group tolerance, providing powerful tools for the synthesis and functionalization of complex heterocyclic frameworks like oxazoles.

Transition Metal-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Direct Arylation: Palladium-catalyzed direct C-H arylation has emerged as a step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond. nih.gov This method allows for the direct coupling of a heteroaromatic C-H bond with an aryl halide. For azoles, including oxazoles, this reaction provides a versatile route to (hetero)aryl-substituted derivatives. nih.gov While some procedures may require polar aprotic solvents, recent advancements have demonstrated the utility of greener solvents like anisole, sometimes enhanced by additives such as benzoic acid. nih.gov The regioselectivity of direct arylation can be controlled by the reaction conditions and the substitution pattern on the oxazole ring.

Suzuki Coupling: The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction that couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orglibretexts.org The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to form the new C-C bond. wikipedia.orglibretexts.org This reaction has been effectively used to synthesize a variety of substituted biaryls and styrenes and is applicable to the functionalization of oxazole rings. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Named after its Nobel prize-winning developers, this reaction proceeds through a catalytic cycle involving oxidative addition, alkene insertion (migratory insertion), and β-hydride elimination. wikipedia.orglibretexts.org The reaction generally exhibits excellent trans selectivity. organic-chemistry.org The Heck reaction provides a powerful method for introducing alkenyl substituents onto aromatic and heterocyclic rings, including oxazoles, further expanding the synthetic toolkit for creating diverse molecular architectures.

The table below summarizes these key palladium-catalyzed reactions.

| Reaction Name | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Direct C-H Arylation | (Hetero)arene C-H bond + Aryl halide | Avoids pre-functionalization; step-economical. | nih.gov |

| Suzuki Coupling | Organoboron compound + Organohalide/triflate | Mild conditions, high functional group tolerance, low toxicity of reagents. | wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Alkene + Unsaturated halide/triflate | Forms substituted alkenes; typically high trans selectivity. | wikipedia.orgorganic-chemistry.org |

Copper-Mediated Approaches

Copper catalysis has emerged as a powerful and economical tool for the synthesis of oxazole derivatives. These methods often proceed through oxidative cyclization pathways, providing access to diverse substituted oxazoles.

One notable strategy involves the copper-catalyzed aerobic oxidative dehydrogenative annulation. For instance, a fragment-assembling approach can form oxazoles from simple starting materials like aryl acetaldehydes, amines, and molecular oxygen under mild conditions. scielo.br This transformation is highly efficient, involving the cleavage of multiple C(sp³)-H bonds. scielo.br Another innovative method is the chemodivergent synthesis of oxazoles and other heterocycles from phenylalanine derivatives using inexpensive commercial copper catalysts. caltech.edu This strategy relies on selective C–O intramolecular coupling, controlled by directing groups within the substrate. caltech.edu

Researchers have also developed a tandem reaction for synthesizing 4,5-difunctionalized oxazoles from readily available ethyl 2-isocyanoacetate and various aldehydes. derpharmachemica.com This cascade reaction is facilitated by catalytic copper(I) bromide (CuBr) with molecular oxygen as the oxidant, proceeding through a cycloaddition and oxidative dehydroaromatization mechanism. derpharmachemica.com The process is atom-economical and operates under mild conditions. derpharmachemica.com Furthermore, copper-catalyzed tandem oxidative cyclization has been shown to be a highly efficient method for producing polysubstituted oxazoles from readily available starting materials. chemscene.com

| Catalyst System | Starting Materials | Product Type | Key Features |

| Copper-catalyst | Phenylalanine derivatives | 2,4,5-Trisubstituted oxazoles | Chemodivergent synthesis, selective C-O coupling. caltech.edu |

| Copper-catalyst / O₂ | Aryl acetaldehydes, amines | Substituted oxazoles | Aerobic oxidative dehydrogenative annulation. scielo.br |

| CuBr / O₂ | Ethyl 2-isocyanoacetate, aldehydes | 4,5-Difunctionalized oxazoles | Tandem cycloaddition/oxidative dehydroaromatization. derpharmachemica.com |

| Cu(NO₃)₂·3H₂O / I₂ | Arylacetylenes, α-amino acids | 2,5-Disubstituted oxazoles | Involves Kornblum oxidation and decarboxylation/annulation sequence. organic-chemistry.org |

Gold Catalysis

Gold catalysis is renowned for its ability to activate alkynes under exceptionally mild conditions, making it a prime method for synthesizing oxazoles from propargyl-containing precursors. Homogeneous catalysis by gold(III) chloride (AuCl₃) can convert N-propargylcarboxamides into 2,5-disubstituted oxazoles at room temperature. researchgate.net A key feature of this reaction is the observation and characterization of a 5-methylene-4,5-dihydrooxazole intermediate. researchgate.net

Another powerful approach involves the gold-catalyzed [2+2+1] annulation of terminal alkynes, a nitrile, and an oxygen atom from an oxidant like 8-methylquinoline (B175542) N-oxide. chemscene.com This method efficiently produces 2,5-disubstituted oxazoles and can be performed with a heterogeneous MCM-41-immobilized phosphine-gold(I) complex, which allows for catalyst recovery and reuse. chemscene.com More recently, a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed to create fully-substituted oxazoles under mild conditions. organic-chemistry.orgrsc.orgnih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| AuCl₃ | N-Propargylcarboxamides | 2,5-Disubstituted oxazoles | Mild conditions, observable alkylidene oxazoline (B21484) intermediate. researchgate.net |

| Phosphine-Au(I) complex | Terminal alkynes, nitriles, N-oxide oxidant | 2,5-Disubstituted oxazoles | Heterogeneous catalysis, recyclable catalyst. chemscene.com |

| Gold catalyst | Alkynyl triazenes, 1,2,4-dioxazoles | Fully-substituted oxazoles | Regioselective [3+2] cycloaddition. organic-chemistry.orgrsc.orgnih.gov |

Nickel-Catalyzed Reactions

Nickel catalysis provides a cost-effective alternative to palladium for cross-coupling reactions in oxazole synthesis. A significant advancement is the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents. ijpsonline.comscielo.brekb.egnih.gov This C-S activation strategy allows for the synthesis of 2-substituted oxazoles and has been extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. ijpsonline.comscielo.brnih.gov For example, reacting 2-methylthio-oxazole with benzylzinc bromide in the presence of NiCl₂(PPh₃)₂ yields 2-benzyl-oxazole in high yield. nih.gov

The versatility of nickel catalysis is further demonstrated in Suzuki-Miyaura coupling reactions. A one-pot oxazole synthesis followed by a nickel-catalyzed Suzuki-Miyaura coupling with boronic acids can produce 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.com Additionally, nickel-catalyzed C–N cross-coupling reactions between organoboronic acids and isoxazoles have been established for the synthesis of (Z)-N-aryl β-enamino esters, showcasing cleavage of the N-O bond in the isoxazole (B147169) ring. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| NiCl₂(PPh₃)₂ | 2-Methylthio-oxazole, organozinc reagents | 2-Substituted oxazoles | C-S bond activation, complementary to cyclodehydration methods. ijpsonline.comscielo.brnih.gov |

| Nickel catalyst | Carboxylic acid, amino acids, boronic acids | 2,4,5-Trisubstituted oxazoles | One-pot synthesis/Suzuki-Miyaura coupling. ijpsonline.com |

| Nickel catalyst | Organoboronic acids, 5-Alkoxy/phenoxy isoxazoles | (Z)-N-aryl β-enamino esters | C-N cross-coupling via N-O bond cleavage. nih.gov |

Green Chemistry Principles and Sustainable Synthesis

In line with the principles of green chemistry, efforts have been directed towards developing more environmentally benign synthetic routes for oxazoles, focusing on energy efficiency and the use of non-toxic, recyclable solvents.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The van Leusen reaction, a classic method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been significantly improved using microwave assistance. researchgate.net For instance, the reaction of aryl aldehydes with TosMIC in isopropanol (B130326) under microwave irradiation at 65 °C can produce 5-substituted oxazoles in excellent yields (e.g., 96% for 5-phenyl oxazole) in just 8 minutes. nih.govresearchgate.net

The selectivity of the reaction can be controlled by the amount of base used; using two equivalents of K₃PO₄ favors the formation of 5-substituted oxazoles, while one equivalent leads to 4,5-disubstituted oxazolines. nih.govnih.gov This methodology has proven to be scalable, demonstrating its potential for larger-scale synthesis. nih.govresearchgate.net

| Reaction | Conditions | Product | Yield | Time |

| Benzaldehyde + TosMIC | K₃PO₄ (2 equiv), IPA, Microwave (350W, 65°C) | 5-Phenyl oxazole | 96% | 8 min |

| Benzaldehyde + TosMIC | K₃PO₄ (1 equiv), IPA, Microwave (280W, 60°C) | 5-Phenyl-4-tosyl-4,5-dihydrooxazole | 94% | 8 min |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. This method has been successfully combined with the use of deep eutectic solvents (DES) for the rapid and energy-efficient synthesis of oxazoles. rsc.org The synthesis of aminooxazole derivatives via this combined approach resulted in a 90% yield in just 8 minutes, a significant improvement over the conventional thermal method which required 3.5 hours for a 69% yield. researchgate.net

Ultrasound-assisted synthesis is noted for improving yields, reducing reaction times, and saving more than 85% in energy consumption compared to thermal methods. rsc.org The procedure often allows for simpler work-up and purification. nih.govsigmaaldrich.com For example, the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction is efficiently achieved at room temperature with good yields under ultrasonic irradiation. sigmaaldrich.com

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low volatility, thermal stability, and recyclability. nih.gov They have been effectively used as media for oxazole synthesis. An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids like [bmim]Br. nih.gov This method achieves high yields, and the ionic liquid can be recovered and reused for multiple runs without a significant drop in product yield. nih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a biodegradable and non-toxic alternative. rsc.org The combination of ultrasound and DES has been reported as a novel and highly efficient approach for synthesizing oxazole compounds. rsc.org For example, the reaction between a 4-substituted phenacylbromide and an amide in a DES medium under ultrasound irradiation proceeds rapidly and efficiently. The DES can be recycled multiple times without losing its effectiveness, highlighting the sustainability of this approach. rsc.org

Biocatalytic Transformations

The use of biological systems or their components to catalyze chemical reactions offers a green and highly selective alternative to traditional chemical methods. In the context of oxazole synthesis, biocatalysis is an emerging field with significant potential.

The biosynthesis of oxazole rings in nature often involves a series of enzymatic steps, including condensation, cyclization, and dehydration or oxidation reactions. ontosight.ai Key enzymes such as oxidoreductases, cyclases, and dehydratases play a crucial role in the formation of the heterocyclic ring from peptide or amino acid precursors. ontosight.ai For instance, research on Streptomyces sp. has identified a cyclodehydratase, Itm15, which is responsible for catalyzing the formation of the oxazole ring in the biosynthesis of inthomycins through a straight-chain dehydration reaction. nih.gov This discovery highlights the potential of specific enzymes in facilitating oxazole ring closure. nih.gov

In addition to isolated enzymes, whole-cell systems and natural catalysts are being explored. One study demonstrated the use of natural clays (B1170129) (red, white, and black) as effective biocatalysts for the condensation of substituted acetophenones with urea (B33335), leading to the formation of 2,4-disubstituted oxazoles under green conditions. tandfonline.com

While the direct biocatalytic synthesis of a specific, highly functionalized molecule like this compound has not been extensively reported, these examples showcase the foundational principles and potential of biocatalytic strategies for constructing the core oxazole scaffold. Future research may focus on enzyme engineering and the discovery of novel biocatalysts to broaden the substrate scope and enable the synthesis of more complex oxazole derivatives.

Table 1: Examples of Biocatalytic Approaches for Oxazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Natural Clays (Biocatalyst) | Substituted Acetophenone (B1666503), Urea | 2,4-Disubstituted Oxazoles | tandfonline.com |

| Cyclodehydratase (Itm15) | Polyketide/Non-ribosomal peptide precursor | Oxazole-containing natural products (Inthomycins) | nih.gov |

Solvent-Free Methods

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing the environmental impact of chemical processes. These methods can also lead to improved reaction rates, higher yields, and easier product purification.

A notable example of a solvent-free approach is the copper-catalyzed aerobic oxidative annulation of ketones and amines to produce 2,4,5-trisubstituted oxazoles. acs.org This method proceeds at a mild temperature under an atmosphere of molecular oxygen, highlighting its efficiency and environmental credentials. acs.org The reaction is significant for its functionalization of two sp³ carbons and one sp² carbon, along with the formation of both C-O and C-N bonds in a cascade process. acs.org

Microwave-assisted synthesis is another technique often employed in conjunction with solvent-free conditions to accelerate reactions. For instance, the Erlenmeyer synthesis of azalactones, which are precursors to oxazoles, has been achieved by reacting hippuric acid and substituted aldehydes or ketones with acetic anhydride (B1165640) and a MgO/Al2O3 catalyst under microwave irradiation in the absence of a solvent. ijpsonline.com

These methodologies demonstrate the feasibility of producing complex oxazole frameworks while adhering to the principles of green chemistry. The development of further solvent-free methods is a key goal in the sustainable synthesis of fine chemicals.

Table 2: Solvent-Free Synthesis of Oxazole Derivatives

| Catalyst/Promoter | Reactants | Product Type | Key Features | Reference |

| Copper Catalyst | Ketones, Amines | 2,4,5-Trisubstituted Oxazoles | Aerobic oxidation, mild temperature | acs.org |

| MgO/Al2O3 | Hippuric Acid, Aldehydes/Ketones | Azalactones | Microwave-assisted | ijpsonline.com |

One-Pot Multicomponent Reactions (MCRs) for Oxazole Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, convergence, and operational simplicity.

The Van Leusen oxazole synthesis is a classic and widely used MCR for preparing 5-substituted and 4,5-disubstituted oxazoles. ijpsonline.com The reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.com This method has been adapted and improved, for instance, by using ionic liquids as a recyclable solvent, which allows for the preparation of 4,5-disubstituted oxazoles in high yields. pharmaguideline.com

Other innovative MCRs have been developed. For example, a one-pot Suzuki-Miyaura coupling reaction has been reported for the synthesis of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, a dehydrating condensing reagent, and a boronic acid in the presence of a nickel catalyst. tandfonline.com Furthermore, visible-light-induced three-component reactions have emerged as a powerful tool. A novel approach involves the reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct complex 2,4,5-trisubstituted oxazoles without the need for a catalyst or additives. acs.org

These MCRs provide rapid access to a diverse range of substituted oxazoles from simple and readily available starting materials, making them highly valuable in medicinal chemistry and drug discovery. researchgate.netirjmets.com

Table 3: Overview of One-Pot Multicomponent Reactions for Oxazole Synthesis

| Reaction Name/Type | Key Reactants | Product Type | Catalyst/Conditions | Reference |

| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-Substituted or 4,5-Disubstituted Oxazoles | Base, optional ionic liquid | ijpsonline.compharmaguideline.com |

| Suzuki-Miyaura Coupling MCR | Carboxylic Acid, Amino Acid, Boronic Acid | 2,4,5-Trisubstituted Oxazoles | Ni-catalyst | tandfonline.com |

| Visible-Light-Induced 3-Component Reaction | Iodonium-phosphonium hybrid ylides, Carboxylic Acids, Nitriles | 2,4,5-Trisubstituted Oxazoles | Visible light, catalyst-free | acs.org |

Ring Expansion and Cycloisomerization Strategies

Ring expansion and cycloisomerization reactions offer elegant and atom-economical pathways to heterocyclic systems like oxazoles from acyclic or smaller ring precursors.

Cycloisomerization of propargylic amides is a versatile method for producing polysubstituted oxazoles. These reactions can be promoted by various catalysts. For example, silica (B1680970) gel has been shown to mediate the mild cycloisomerization of propargylic amides to yield oxazol-5-yl carbonyl compounds. researchgate.net Transition metals are also effective; gold and zinc catalysts can promote the cycloisomerization of N-propargylamides, leading to the formation of substituted oxazoles. mdpi.com

Ring expansion strategies provide another route to the oxazole core. The ring expansion of keto aziridines can furnish 2,5-diaryl oxazoles. This transformation can be achieved in the presence of dicyclohexyl carbodiimide (B86325) and iodine in refluxing acetonitrile. pharmaguideline.com An alternative method involves an N-bromosuccinimide-mediated direct synthesis of 2,5-diaryloxazoles from N-H ketoaziridines. pharmaguideline.com

These strategies are valuable for their ability to rapidly build molecular complexity and provide access to oxazole derivatives that might be difficult to obtain through other methods.

Table 4: Ring Expansion and Cycloisomerization Approaches to Oxazoles

| Strategy | Precursor | Reagents/Catalyst | Product Type | Reference |

| Cycloisomerization | Propargylic Amides | Silica Gel, Gold, or Zinc catalysts | Polysubstituted Oxazoles | researchgate.netmdpi.com |

| Ring Expansion | Keto Aziridines | Dicyclohexyl carbodiimide, Iodine | 2,5-Diaryl Oxazoles | pharmaguideline.com |

| Ring Expansion | N-H Ketoaziridines | N-Bromosuccinimide | 2,5-Diaryloxazoles | pharmaguideline.com |

Electrochemical Synthesis Methods

Electrochemical synthesis has gained prominence as a sustainable and powerful tool in modern organic chemistry. By using electricity to drive chemical reactions, it often avoids the need for harsh reagents and can provide unique reactivity and selectivity.

Several electrochemical methods for the synthesis of polysubstituted oxazoles have been developed. One approach involves the reaction of readily available ketones with acetonitrile, which serves as both a reactant and the solvent. pharmaguideline.com This transformation proceeds at room temperature in a divided electrochemical cell using carbon felt for both the anode and cathode, offering a green and mild protocol. pharmaguideline.com The reaction is thought to proceed via a Ritter-type reaction followed by oxidative cyclization. pharmaguideline.com

Another innovative electrochemical strategy is the phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids with isocyanides. organic-chemistry.org This method is notable for being transition-metal-free and avoiding the use of toxic oxidants. Mechanistic studies suggest the anodic oxidation of a phosphine (B1218219) generates a key acyloxyphosphonium ion intermediate. organic-chemistry.org

The intramolecular electro-oxidative addition of enamines or amides to nonactivated alkynes also provides an efficient route to carbonyl-substituted oxazoles. nih.gov These electrochemical methods highlight the growing importance of electro-organic synthesis for the construction of complex heterocyclic frameworks.

Table 5: Electrochemical Synthesis of Oxazole Derivatives

| Starting Materials | Key Features | Product Type | Reference |

| Ketones, Acetonitrile | Room temperature, undivided cell, carbon electrodes | Polysubstituted Oxazoles | pharmaguideline.com |

| Carboxylic Acids, Isocyanides | Phosphine-mediated, transition-metal-free | Substituted Oxazoles | organic-chemistry.org |

| N-propargyl enamines/amides | Intramolecular electro-oxidative addition | Carbonyl-substituted Oxazoles | nih.gov |

Organocatalytic and Metal-Free Annulation Reactions

The development of organocatalytic and metal-free reactions is a major focus in contemporary organic synthesis, driven by the desire to reduce costs, toxicity, and environmental impact associated with metal catalysts.

A variety of metal-free strategies for oxazole synthesis have been reported. One such method involves the annulation of alkynes, nitriles, and an oxygen atom from an oxygen source like iodosobenzene (B1197198) (PhIO), in the presence of a strong acid such as trifluoromethanesulfonic acid (TfOH). pharmaguideline.com This approach allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. pharmaguideline.com

Organocatalytic cascade reactions have also been developed. For example, a metal-free cascade formation of C-N and C-O bonds through dual sp³ C-H activation has been demonstrated for the synthesis of oxazole derivatives in air under mild conditions. ijpsonline.comnih.gov

Furthermore, iodine-catalyzed tandem oxidative cyclization reactions provide a practical and simple route to 2,5-disubstituted oxazoles from a wide range of common aromatic aldehydes. nih.gov These metal-free methodologies offer powerful and sustainable alternatives for the construction of the oxazole ring system.

Table 6: Organocatalytic and Metal-Free Annulation Reactions for Oxazole Synthesis

| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Reference |

| Metal-Free Annulation | Alkynes, Nitriles, Oxygen Source | Iodosobenzene (PhIO), Trifluoromethanesulfonic acid (TfOH) | 2,4- and 2,4,5-Substituted Oxazoles | pharmaguideline.com |

| Organocatalytic Cascade | Not specified | Organocatalyst | Oxazole Derivatives | ijpsonline.comnih.gov |

| Iodine-Catalyzed Tandem Cyclization | Aromatic Aldehydes | Iodine | 2,5-Disubstituted Oxazoles | nih.gov |

Optimization of Reaction Conditions, Selectivity, and Yield Enhancement

The optimization of reaction conditions is paramount to achieving high selectivity and yields in the synthesis of oxazole frameworks. This involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reagents.

Catalyst Selection: The choice of catalyst is often crucial. For instance, in the synthesis of oxazolines and oxazoles from acetylenic amides, the use of ZnI₂ or FeCl₃ as a Lewis acid promoter can mediate a selective and regiocontrolled cyclization under mild conditions. In other cases, metal-free catalysts like trifluoromethanesulfonic acid have been shown to be effective for the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles.

Solvent Effects: The solvent can have a profound impact on selectivity. A clear example is the regioselective C-4 bromination of 5-substituted oxazoles, where the use of dimethylformamide (DMF) as the solvent significantly improves the C-4/C-2 bromination ratio. In direct arylation reactions, the polarity of the solvent can dictate the site of substitution, with polar solvents favoring C-5 arylation and nonpolar solvents favoring C-2 arylation when using specific phosphine ligands with a palladium catalyst. pharmaguideline.com

Reagent and Substrate Control: The nature of the reactants and any activating groups plays a key role. In a direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, the use of a stable triflylpyridinium reagent for the in situ activation of the carboxylic acid is critical for the success of the transformation. Substrate-inherent features, such as the presence of electron-donating or electron-withdrawing groups, can also influence reactivity and yield. nih.gov

Temperature and Reaction Time: These parameters are frequently optimized to maximize yield and minimize side product formation. Microwave irradiation is a common technique used to dramatically reduce reaction times and, in many cases, improve yields, as seen in various oxazole syntheses. ijpsonline.com

Reactions Involving the Carbaldehyde Moiety

The aldehyde group at the C4 position of the oxazole ring is a key site for a variety of chemical transformations, including oxidation, condensation, reduction, and nucleophilic attack.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-methyl-1,3-oxazole-4-carboxylic acid. This transformation is a standard reaction in organic synthesis and can be achieved using a range of common oxidizing agents. While specific literature on the direct oxidation of this particular aldehyde is sparse, the synthesis of the analogous 5-methylisoxazole-4-carboxylic acid is well-documented, often proceeding from the corresponding ester via hydrolysis with a strong acid like sulfuric acid. google.com The stability of related structures like 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid further supports the viability of this oxidation. sigmaaldrich.com

Common reagents for this type of aldehyde oxidation include potassium permanganate (B83412) (KMnO₄) under neutral or alkaline conditions, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). The choice of oxidant would depend on the desired reaction conditions and the need to avoid potential side reactions with the oxazole ring.

Table 1: Potential Oxidation Reactions

| Oxidizing Agent | Product | General Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 5-Methyl-1,3-oxazole-4-carboxylic acid | Aqueous, basic or neutral solution, followed by acidic workup |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | 5-Methyl-1,3-oxazole-4-carboxylic acid | Acetone, 0°C to room temperature |

The carbonyl group of this compound is electrophilic and readily undergoes condensation reactions with various nucleophiles. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. impactfactor.orgmwjscience.com These reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. This methodology has been used to synthesize novel quinoline-1,3-oxazole hybrids by condensing 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes with hydrazines. researchgate.net

Another important class of condensation reactions is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. organic-chemistry.orgdamascusuniversity.edu.sy This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. Boric acid has also been shown to be an effective catalyst for Knoevenagel condensations. sciforum.net

Table 2: Condensation Reactions of this compound

| Reactant | Reaction Type | Product Type | Catalyst |

|---|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base Formation | Imine | Acid or Base (often proceeds without) |

| Hydrazine (B178648) (H₂N-NH₂) | Schiff Base Formation | Hydrazone | Acid or Base |

The carbaldehyde group can be reduced to a primary alcohol or completely to a methyl group. The reduction to the corresponding primary alcohol, (5-methyl-1,3-oxazol-4-yl)methanol, is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for reducing aldehydes and ketones and is effective in alcoholic solvents. nih.govrsc.org For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) can be used, although it is less selective and requires more stringent anhydrous conditions.

Complete reduction of the aldehyde to an alkane (in this case, converting the -CHO group to a -CH₃ group, resulting in 4,5-dimethyl-1,3-oxazole) requires more vigorous conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide (B78521) at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). The choice between these methods would depend on the stability of the oxazole ring and any other functional groups to the strongly basic or acidic conditions, respectively.

The electrophilic carbon of the carbaldehyde is susceptible to attack by a wide range of carbon-based nucleophiles, including organometallic reagents. fabad.org.tr

Grignard Reaction: Grignard reagents (R-MgX) react with this compound to form secondary alcohols after an acidic workup. researchgate.netuni-muenchen.de The organomagnesium compound adds to the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate, which is then protonated. This provides a versatile route to a variety of 4-substituted-α-hydroxyalkyl-5-methyl-1,3-oxazoles.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlumenlearning.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org This allows for the synthesis of 4-(alkenyl)-5-methyl-1,3-oxazoles with precise control over the location of the new double bond. libretexts.org

Table 3: Nucleophilic Addition and Organometallic Reactions

| Reagent Type | Specific Reagent | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Organometallic | Grignard Reagent (RMgX) | Magnesium alkoxide | Secondary alcohol |

| Organometallic | Organolithium (RLi) | Lithium alkoxide | Secondary alcohol |

Functionalization of the Oxazole Ring System

The aromatic oxazole ring itself can undergo substitution reactions, although its reactivity is influenced by the electron-deficient nature of the heterocycle.

The 1,3-oxazole ring is considered an electron-deficient aromatic system, which generally deactivates it towards electrophilic aromatic substitution (EAS). pharmaguideline.comtandfonline.com The reactivity of the carbon atoms in the unsubstituted oxazole ring towards electrophiles follows the order C5 > C4 > C2. pharmaguideline.com The presence of both an electron-donating methyl group at C5 and a strongly electron-withdrawing carbaldehyde group at C4 in this compound complicates this picture.

The aldehyde group significantly deactivates the ring, making electrophilic substitution challenging. Reactions like nitration and sulfonation are often unsuccessful on such electron-poor oxazole rings. pharmaguideline.com The C5 position, typically the most reactive, is already substituted. While the methyl group at C5 is an activating group, it is unlikely to overcome the strong deactivating effect of the adjacent carbaldehyde. The C2 position is the most acidic and can be deprotonated with strong bases like organolithium reagents, which can then be trapped with an electrophile. wikipedia.org However, direct electrophilic attack at C2 is the least favored pathway. Therefore, further functionalization of the oxazole ring via electrophilic aromatic substitution is predicted to be difficult and would likely require harsh conditions or a different synthetic strategy, such as lithiation followed by electrophilic quench.

Regioselective Derivatization Strategies

The structure of this compound offers several positions for selective chemical modification. Regioselective derivatization, the ability to react a specific site in a molecule containing multiple reactive centers, is crucial for its use in targeted synthesis.

The primary sites for derivatization on the this compound scaffold are the aldehyde group at the C4 position, the methyl group at the C5 position, and the C2 position of the oxazole ring. Research into related oxazole systems has demonstrated that these positions can be selectively functionalized. For instance, studies on methyl-substituted oxazole carboxylic acids have shown that deprotonation using strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) can occur with high regioselectivity at a specific methyl group, allowing for subsequent reactions with various electrophiles. rsc.org This strategy can be applied to selectively functionalize the methyl group at the C5 position of this compound.

Furthermore, the C2 and C5 positions of the oxazole ring can undergo regioselective arylation reactions. By carefully selecting the catalyst system, including specific phosphine ligands and solvents, it is possible to direct the arylation to either the C2 or C5 position with high selectivity. organic-chemistry.org Another powerful method for regioselective functionalization is the divergent synthesis of sulfenylated oxazoles. In this approach, the choice between a gold catalyst and a Brønsted acid directs the sulfenylation to either the C5 or C4 position of the oxazole ring, respectively. bham.ac.uk

The most common transformations, however, involve the aldehyde functional group. Its electrophilic carbon is susceptible to attack by a wide array of nucleophiles, leading to a diverse range of derivatives.

Table 1: Regioselective Derivatization Reactions of the Oxazole Ring

| Reaction Type | Position(s) Targeted | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Deprotonation/Homologation | Methyl group | BuLi or LDA, followed by electrophiles | Elaboration of the methyl side chain | rsc.org |

| Direct Arylation | C2 or C5 | Palladium catalyst with specific ligands and solvents | Selective C-C bond formation at either C2 or C5 | organic-chemistry.org |

| Sulfenylation | C4 or C5 | Gold-catalyst or Brønsted acid | Regiodivergent formation of sulfenylated oxazoles | bham.ac.uk |

Nucleophilic Attack and Ring-Opening Reactions

The aldehyde functionality at the C4 position is a primary site for nucleophilic attack. This reactivity is exploited in various condensation reactions to extend the molecular framework. For example, this compound and its derivatives readily undergo condensation with hydrazines to form Schiff bases, which are precursors to complex heterocyclic systems. researchgate.net Other classic C-C bond-forming reactions such as the Wittig and Knoevenagel condensations are also applicable, reacting with phosphorus ylides or active methylene compounds, respectively, to yield alkenes. organic-chemistry.orgsphinxsai.comdamascusuniversity.edu.sy

While the oxazole ring is aromatic and generally stable, it can undergo nucleophilic attack under certain conditions, which may lead to ring-opening. Nucleophilic substitution on the oxazole ring itself is uncommon but can occur, preferentially at the C2 position, especially if a good leaving group is present. tandfonline.comcutm.ac.in More dramatically, treatment of oxazoles with a strong base can lead to deprotonation at the C2 position. The resulting lithiated species exists in equilibrium with a ring-opened enolate-isonitrile, which can be trapped, providing a route to acyclic structures. cutm.ac.inwikipedia.org Although less common than for related oxazolines, the oxazole ring can be opened by potent nucleophiles, leading to the formation of different heterocyclic or acyclic compounds. tandfonline.comumich.eduacs.org

Table 2: Nucleophilic Reactions at the Aldehyde Group

| Reaction Type | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Amines/Hydrazines | Imines/Hydrazones | researchgate.net |

| Wittig Reaction | Phosphorus ylides | Alkenes | organic-chemistry.org |

| Knoevenagel Condensation | Active methylene compounds | Substituted Alkenes | sphinxsai.comdamascusuniversity.edu.sy |

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of this compound is most evident in its role as a key intermediate for the synthesis of complex and often biologically active molecules. chemscene.com The oxazole core is a recognized pharmacophore found in numerous natural products and medicinal compounds, valued for its ability to engage with biological targets. nih.govnih.gov

A significant application of this aldehyde is in the construction of hybrid molecules that incorporate the oxazole scaffold. For instance, derivatives of this compound have been used to synthesize a series of novel quinoline-1,3-oxazole hybrids. researchgate.net These hybrid compounds were evaluated for their anticancer properties, with several demonstrating potent antiproliferative activity. researchgate.net In a similar vein, the aldehyde has served as the starting point for creating 1-aryl-3-(2-phenyl-5-methyl-1,3-oxazol-4-yl)propenones, which were then converted into pyrazoline derivatives, another class of heterocycles with known biological significance. researchgate.net

The synthetic accessibility and the reactive handles present on this compound allow for its incorporation into larger, more intricate structures through multi-step synthetic sequences, underscoring its importance as a fundamental building block in medicinal chemistry and drug discovery. chemscene.com

Table 3: Complex Molecules Synthesized from this compound Derivatives

| Starting Material Derivative | Reaction Partner | Synthesized Complex Molecule | Potential Application | Reference |

|---|---|---|---|---|

| 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehydes | 6-Bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines | Quinoline-1,3-oxazole hybrids | Anticancer | researchgate.net |

| 2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)propenones | (Pyridin-4-yl)methanone | Pyridyl-pyrazoline derivatives | Antimicrobial, Anticancer | researchgate.net |

Derivatives and Analogues of 5 Methyl 1,3 Oxazole 4 Carbaldehyde

Structural Modifications at the Carbaldehyde Position

The aldehyde group is a prime site for transformations, enabling the synthesis of a variety of derivatives, including carboxylic acids, esters, amides, and chalcones.

The aldehyde functionality of 5-Methyl-1,3-oxazole-4-carbaldehyde can be oxidized to a carboxylic acid, which in turn can be converted to its corresponding ester derivatives. These derivatives are valuable intermediates in the synthesis of more complex molecules.

5-Methyl-1,3-oxazole-4-carboxylic Acid and its Esters

The synthesis of 5-methyl-1,3-oxazole-4-carboxylic acid can be achieved through the hydrolysis of its corresponding ethyl or methyl esters. google.com For instance, ethyl 5-methylisoxazole-4-carboxylate can be hydrolyzed using a strong acid like sulfuric acid to yield 5-methylisoxazole-4-carboxylic acid. google.com This two-step process, involving the formation of an ester followed by hydrolysis, is a common strategy.

Esterification of the carboxylic acid can be carried out using standard methods. For example, methyl 5-methyl-1,3-oxazole-4-carboxylate is a commercially available compound. scbt.com These esters serve as important precursors. For example, they can be reacted with hydrazine (B178648) hydrate (B1144303) to form carbohydrazides.

Detailed research findings have shown that specific reaction conditions are crucial for optimizing the yield and purity of these derivatives. For example, a patented process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide highlights the importance of controlling temperature and reagents to minimize the formation of impurities. google.comgoogle.com

Interactive Table: Synthesis of Carboxylic Acid and Ester Derivatives | Derivative | Starting Material | Reagents | Key Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Methylisoxazole-4-carboxylic acid | Ethyl-5-methylisoxazole-4-carboxylate | 60% aqueous H2SO4 | Reflux, 3.5 hours | High | google.com | | Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | Commercially available starting material (1) and urea (B33335) | Ethanol (B145695) | Reflux for 12 hours | 67 | caltech.edu | | Methyl 2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylate | Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate (2), Boc anhydride (B1165640), DIEA, DMAP | DMF | Stirred at 40°C overnight | 71 | caltech.edu | | Ethyl 5-methylisoxazole-4-carboxylate | Ethylacetoacetate, triethylorthoformate, acetic anhydride, hydroxylamine (B1172632) sulfate, sodium acetate (B1210297) | Temperature control (-20°C to 10°C for cyclization) | N/A | google.com |

Amide and Hydrazide Derivatives

The carbaldehyde can be converted to an oxime, which upon rearrangement can yield an amide. Alternatively, the corresponding carboxylic acid can be activated and reacted with amines or hydrazines to produce amides and hydrazides.

5-Methyl-1,3-oxazole-4-carboxamide and 5-Methyl-1,3-oxazole-4-carbohydrazide (B65535)

The synthesis of 5-methyl-1,3-oxazole-4-carbohydrazide typically involves the reaction of the corresponding ester, such as ethyl 5-methyl-1,3-oxazole-4-carboxylate, with hydrazine hydrate. This reaction is often carried out in a solvent like ethanol under reflux conditions. The yield of this hydrazinolysis reaction can be influenced by factors such as reaction time and temperature.

Amide derivatives can be synthesized from the carboxylic acid. For example, 5-methylisoxazole-4-carboxylic acid can be converted to its acid chloride using thionyl chloride, which is then reacted with an appropriate amine to form the desired amide. google.com This method was used to prepare 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. google.com

Interactive Table: Synthesis of Amide and Hydrazide Derivatives

| Derivative | Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Methyl-1,3-oxazole-4-carbohydrazide | Ethyl 5-amino-3-methyl-4-isoxazolecarboxylate | Hydrazine hydrate, methanol | Reflux for 6-8 hours | 72-78 | |

| 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide | 5-Methylisoxazole-4-carbonyl chloride | Trifluoromethyl aniline, amine base | 0°C to 50°C | N/A | google.com |

Chalcone (B49325) and Pyrazoline Derivatives

The aldehyde group readily undergoes condensation reactions with ketones to form chalcones, which are α,β-unsaturated ketones. These chalcones can then be used to synthesize pyrazoline derivatives.

Synthesis of Chalcones and Pyrazolines

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521). chemrevlett.comrsc.org The reaction involves the deprotonation of the ketone to form an enolate, which then attacks the aldehyde.

These chalcone intermediates can be further reacted with hydrazine derivatives to yield pyrazolines. ajgreenchem.comresearchgate.net For instance, reacting a chalcone with hydrazine hydrate in a suitable solvent like ethanol or formic acid leads to the formation of a pyrazoline ring through a cyclization reaction. mdpi.com The specific substitution on the pyrazoline ring can be controlled by the choice of the hydrazine reagent. researchgate.netnih.gov

Interactive Table: Synthesis of Chalcone and Pyrazoline Derivatives

| Derivative Type | General Reaction | Key Reagents | Notes | Reference(s) |

|---|---|---|---|---|

| Chalcone | Claisen-Schmidt Condensation | This compound, Substituted Acetophenone, Base (e.g., NaOH, KOH) | Forms an α,β-unsaturated ketone system. chemrevlett.comrsc.org | chemrevlett.comnih.gov |

| Pyrazoline | Cyclization of Chalcone | Chalcone derivative, Hydrazine hydrate or substituted hydrazine | The reaction with hydrazine hydrate often takes place in ethanol or formic acid. mdpi.com | ajgreenchem.comresearchgate.netmdpi.comnih.gov |

Substitutions on the Oxazole (B20620) Ring System

Modifications are not limited to the carbaldehyde group; the oxazole ring itself can be substituted at various positions, leading to a wide array of analogues.

The synthesis of 2-substituted-5-methyl-1,3-oxazole-4-carbaldehydes allows for the introduction of various aryl and heteroaryl groups, significantly altering the electronic and steric properties of the molecule.

One common synthetic route involves the condensation of an appropriate amide with a 3-halo-2-butanone, followed by cyclization to form the oxazole ring. The subsequent formylation at the 4-position yields the desired carbaldehyde. Another approach is the palladium-catalyzed cross-coupling of a 2-halo-5-methyl-1,3-oxazole-4-carbaldehyde with an aryl or heteroaryl boronic acid (Suzuki coupling).

Research has demonstrated the synthesis of various 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, including those with phenyl, chlorophenyl, and thienyl substituents. researchgate.netsigmaaldrich.comsigmaaldrich.com These compounds serve as crucial intermediates for creating more complex heterocyclic systems. researchgate.net For example, 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes have been condensed with hydrazines to form quinoline-1,3-oxazole hybrids. researchgate.net The introduction of different aryl groups at the 2-position can influence the biological activity of the final products. researchgate.net

Interactive Table: Examples of 2-Substituted this compound Derivatives

| Substituent at Position 2 | Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|---|

| Phenyl | 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | 100713-16-8 | C11H9NO2 | sigmaaldrich.com |

| 4-Chlorophenyl | 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbaldehyde | 186400-11-9 | C11H8ClNO2 | researchgate.net |

| 2-Thienyl | 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde | 915923-87-4 | C9H7NO2S | sigmaaldrich.comsigmaaldrich.com |

Positional Isomers and Their Distinct Reactivity Profiles (e.g., 5-Methyl-1,3-oxazole-2-carbaldehyde vs. This compound)

The position of the formyl and methyl groups on the oxazole ring significantly impacts the chemical reactivity of the isomers. 5-Methyl-1,3-oxazole-2-carbaldehyde and this compound, while structurally similar, exhibit distinct reactivity profiles due to the different electronic environments of the functional groups.

In 5-Methyl-1,3-oxazole-2-carbaldehyde, the aldehyde group is at a position known to be susceptible to palladium-catalyzed C-H functionalization reactions. acs.orgacs.org The C2-H bond of the oxazole ring is relatively acidic, making it a target for such transformations. acs.org The methyl group at the 5-position can influence the ring's electronic properties through hyperconjugation, potentially stabilizing the ring.

Conversely, in this compound, the aldehyde group is at the 4-position. The reactivity at this position can be different. For example, direct arylation via palladium catalysis often targets the 2- and 5-positions of the oxazole ring. organic-chemistry.org Therefore, functionalization of the 4-position might require different synthetic strategies. The placement of the methyl group at position 5 and the aldehyde at position 4 creates a unique electronic distribution that governs its participation in condensation and oxidation reactions.

Hybrid Compounds Incorporating 5-Methyl-1,3-oxazole Moieties

The strategic combination of the this compound core with other heterocyclic structures has led to the development of novel compounds with diverse and often enhanced biological activities. This molecular hybridization approach aims to synergize the therapeutic properties of the individual moieties, leading to new chemical entities with potential applications in medicinal chemistry.

The synthesis of oxazole-pyridyl-pyrazoline hybrids represents a significant area of research, aiming to combine the biological activities associated with each of these three heterocyclic rings. A common synthetic strategy involves the initial condensation of a substituted this compound with a pyridyl-functionalized hydrazine to form a Schiff base or hydrazone. This intermediate then undergoes cyclization to form the pyrazoline ring.

For instance, new 1,3-oxazole clubbed pyridyl-pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. wikipedia.org The synthetic approach typically begins with the preparation of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes. These aldehydes are then reacted with a suitable pyridyl hydrazine derivative to yield the target hybrid molecules. The reaction of a pyrazole (B372694) carbaldehyde with hydroxylamine is also a known transformation to produce pyrazole oximes, which can be further derivatized. unair.ac.id

The biological evaluation of these hybrids has often revealed promising activities. For example, certain pyrazole derivatives containing a 5-trifluoromethylpyridyl moiety have demonstrated significant acaricidal and insecticidal activities. unair.ac.id The specific combination of the oxazole, pyridyl, and pyrazoline rings can lead to compounds with unique structure-activity relationships, making them interesting candidates for further investigation in drug discovery.

Table 1: Synthesis and Biological Activity of Oxazole-Pyridyl-Pyrazoline Hybrids

| Starting Material | Reagents and Conditions | Hybrid Product | Biological Activity | Reference |

|---|---|---|---|---|

| 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehyde | Pyridyl hydrazine, Ethanol, Reflux | 1,3-Oxazole clubbed pyridyl-pyrazoline | Antimicrobial, Anticancer | wikipedia.org |

The fusion of the oxazole and quinoline (B57606) rings has resulted in hybrid compounds with significant potential, particularly in the realm of anticancer research. Quinolines are a well-established class of compounds with a broad spectrum of biological activities. nih.gov The synthesis of oxazole-quinoline hybrids typically involves the condensation of a this compound derivative with a quinoline-based hydrazine.

A notable study describes the synthesis of a series of novel quinoline-1,3-oxazole hybrids by reacting 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes with 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines. nih.gov This condensation reaction proceeds in good yield and has produced compounds that have been screened for their anticancer activity against a panel of human cancer cell lines. Several of these hybrids have exhibited outstanding antiproliferative activity, with some compounds showing high potency as cytotoxic agents. nih.gov

Molecular docking studies have been employed to understand the mechanism of action of these hybrids, with DNA topoisomerase I being a potential target. nih.gov The binding interactions of the most active compounds within the active site of the enzyme have been investigated to elucidate the structure-activity relationships.

Table 2: Anticancer Activity of Selected Oxazole-Quinoline Hybrids

| Compound ID | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

|---|---|---|---|---|

| 15b | <2.0 | - | - | nih.gov |

| 15d | <2.0 | - | >100 | nih.gov |

| 15e | <2.0 | - | - | nih.gov |

| 15f | <2.0 | - | - | nih.gov |

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.

The synthesis of hybrid molecules containing both an oxazole ring and a thiadiazole or oxadiazole ring is another area of active investigation. These five-membered heterocycles are known to be isosteres of amides and esters and are present in numerous biologically active compounds. researchgate.netresearchgate.net The most common synthetic routes to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles start from acid hydrazides.

To synthesize oxazole-thiadiazole or oxazole-oxadiazole analogues from this compound, a multi-step approach is typically employed. First, the aldehyde is converted to its corresponding hydrazone, which is then oxidized to an acid hydrazide. This acid hydrazide serves as a key intermediate for the construction of the second heterocyclic ring.

For the synthesis of a 1,3,4-oxadiazole (B1194373) ring, the acid hydrazide can be reacted with a variety of reagents, such as orthoesters or carbon disulfide in the presence of a base. beilstein-journals.org Alternatively, cyclodehydration of a diacylhydrazine intermediate using agents like phosphorus oxychloride is a common method. google.com

For the synthesis of a 1,3,4-thiadiazole (B1197879) ring, the acid hydrazide is typically converted to a thiosemicarbazide (B42300) intermediate by reaction with a thiocyanate (B1210189) salt. This thiosemicarbazide can then be cyclized under acidic or basic conditions to yield the desired 5-substituted-2-amino-1,3,4-thiadiazole. beilstein-journals.org

The synthesis of hybrid molecules containing both an oxazole and a pyrimidinone ring can be effectively achieved through the Biginelli reaction. The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. wikipedia.org This reaction leads to the formation of dihydropyrimidinones, which are a class of compounds with a wide range of pharmacological activities.

In this context, this compound can serve as the aldehyde component in the Biginelli reaction. By reacting it with a β-dicarbonyl compound and urea or thiourea, it is possible to construct a dihydropyrimidinone ring attached to the oxazole core. The reaction is typically catalyzed by an acid and can be performed under various conditions, including solvent-free and microwave-assisted methods, which are considered more environmentally friendly. nih.gov

The resulting oxazole-pyrimidinone derivatives are of significant interest due to the established biological activities of both heterocyclic systems. Dihydropyrimidinones are known to act as calcium channel blockers, antihypertensive agents, and have shown potential in other therapeutic areas. wikipedia.org The combination with the oxazole moiety could lead to novel compounds with unique pharmacological profiles.

Table 3: General Scheme for Biginelli Reaction

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

|---|

Structural Elucidation and Spectroscopic Characterization of 5 Methyl 1,3 Oxazole 4 Carbaldehyde and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the characterization of newly synthesized oxazole (B20620) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to provide evidence for the proposed structures. researchgate.netbiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of oxazole derivatives, the proton of the carbaldehyde group (CHO) typically appears as a singlet in the downfield region, often around δ 9.7-10.0 ppm. The methyl group protons (CH₃) on the oxazole ring also give a characteristic singlet, usually found at approximately δ 2.4 ppm. researchgate.net Protons on aromatic or other substituent groups appear in their respective expected regions. For instance, in a series of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, the structures were confirmed using ¹H NMR analysis. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the aldehyde group is highly deshielded and resonates at a high chemical shift, typically in the range of δ 180-195 ppm. The carbons of the oxazole ring itself have characteristic shifts; for example, in some 1,2-oxazole (isoxazole) derivatives, ring carbons appear at values such as δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5). beilstein-journals.org For 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons were observed at δ 164.32 and 161.98. researchgate.net These values help in confirming the presence and substitution pattern of the heterocyclic ring. The methyl carbon typically appears at a much lower chemical shift, around δ 10-15 ppm. nih.gov

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Oxazole Derivatives

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.7 - 10.0 | ~180 - 195 |

| Ring Methyl (-CH₃) | ~2.4 | ~10 - 15 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Methyl-1,3-oxazole-4-carbaldehyde and its derivatives, key vibrational bands confirm the structure.

Table 2: Characteristic FT-IR Absorption Frequencies for Oxazole Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1660 - 1700 |

| Oxazole Ring (C=N) | Stretch | ~1550 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For oxazole derivatives, MS analysis is crucial for confirming that the correct molecular formula has been achieved. The spectra of these compounds typically show a clear molecular ion peak (M⁺), which corresponds to the molecular weight of the synthesized molecule. researchgate.netbiointerfaceresearch.commdpi.com For example, in the analysis of new azo dyes derived from a triazole, the mass spectrum clearly showed the molecular ion at m/z 348, confirming its mass. mdpi.com

Advanced Structural Determination

While spectroscopic methods provide strong evidence for a proposed structure, advanced techniques like X-ray crystallography offer definitive proof of the molecular geometry and stereochemistry in the solid state.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. This method has been instrumental in unambiguously confirming the structures of various oxazole and isoxazole (B147169) derivatives, especially when issues of regio- or stereoisomerism arise. researchgate.netnih.gov

For instance, single-crystal X-ray diffraction was used to provide the first definitive proof of the molecular structure of certain 5-arylimino-1,3,4-thiadiazole regioisomers, which could not be distinguished by NMR alone. nih.gov In studies of complex organometallic intermediates involving oxazoles, X-ray crystallography revealed a unique seesaw geometry for a key palladium intermediate, which was crucial for understanding its catalytic activity. acs.orgacs.org The technique also provides precise bond lengths, bond angles, and dihedral angles, as demonstrated in the structural analysis of 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, where the dihedral angle between the isoxazole and thiazole (B1198619) rings was determined to be 34.08 (13)°. researchgate.net

The result of an X-ray crystallography experiment is a set of data that describes the crystal's properties. This includes the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice.

As a representative example from a related class of compounds, the crystal data for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile shows it crystallizes in the monoclinic system. nih.gov The unit cell parameters define the size and shape of this repeating unit. Such data is fundamental for the complete structural description of a crystalline solid.

Table 3: Example Crystal Data for an Isoxazole Derivative (5-Amino-3-methyl-1,2-oxazole-4-carbonitrile) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅N₃O |

| Molecular Weight | 123.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8779 (2) |

| b (Å) | 18.8518 (11) |

| c (Å) | 8.2015 (4) |

| α (°) | 90 |

| β (°) | 100.780 (2) |

| γ (°) | 90 |

| Volume (ų) | 588.99 (5) |

Theoretical and Computational Investigations of 5 Methyl 1,3 Oxazole 4 Carbaldehyde and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens for examining the intrinsic properties of molecules like 5-Methyl-1,3-oxazole-4-carbaldehyde at the atomic and electronic levels. These computational methods, rooted in quantum mechanics, allow for the detailed study of electronic structure, reactivity, and stability, offering insights that complement experimental findings.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound is fundamental to understanding its chemical behavior. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, have been used to investigate the electronic properties of the oxazole (B20620) ring and the effects of substituents. researchgate.net

Studies on substituted oxazoles have shown that the methyl group at the 5-position influences the electronic distribution within the heterocyclic ring. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For instance, in a study of methyl-substituted oxazoles, it was found that the presence of the methyl group can alter the HOMO-LUMO energy gap. Specifically, 5-methyl oxazole was noted to have a relatively low HOMO-LUMO energy gap, suggesting a potential for higher reactivity. researchgate.net The distribution of net charges on the atoms of the oxazole ring is also a critical aspect of its electronic structure, indicating sites susceptible to nucleophilic or electrophilic attack. researchgate.net Theoretical calculations have shown that the oxazole ring is planar, with dihedral angles close to zero, which facilitates the delocalization of π-electrons, contributing to its aromatic character. researchgate.net

Reactivity Predictions and Mechanistic Insights

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a step-by-step understanding of the reaction pathway.

For example, the aldehyde group at the 4-position is an electron-withdrawing group, which influences the reactivity of the oxazole ring. This group can participate in various reactions, such as condensation reactions to form Schiff bases or other derivatives. researchgate.net Computational studies can model these reactions to predict their feasibility and the stability of the resulting products.

The net charge distribution calculated through quantum chemical methods can pinpoint the most reactive sites in the molecule. For instance, a positive net charge on the carbonyl carbon of the aldehyde group would indicate its susceptibility to nucleophilic attack. Conversely, regions of high electron density, such as the nitrogen atom in the oxazole ring, are likely sites for electrophilic attack.

Conformational Analysis and Stability Assessment

The three-dimensional arrangement of atoms in this compound, particularly the orientation of the aldehyde group relative to the oxazole ring, can be investigated through conformational analysis. Quantum chemical calculations can determine the relative energies of different conformers (rotamers) and identify the most stable conformations.